molecular formula C12H17NO B13032706 ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine

((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine

Cat. No.: B13032706
M. Wt: 191.27 g/mol
InChI Key: ASIKXOKICDADAR-NWDGAFQWSA-N
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Description

((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-yl)methanamine ( 1312780-49-6) is a chiral tetrahydropyran derivative of high interest in medicinal chemistry and pharmaceutical research . This compound features a defined (2S,6R) stereochemistry and a primary methanamine functional group, making it a valuable scaffold for the synthesis of more complex molecules and potential pharmacologically active agents . Its molecular formula is C12H17NO, with a molecular weight of 191.27 g/mol . The tetrahydropyran ring is a common motif in bioactive natural products and drugs, and the presence of the amine group provides a handle for further chemical modifications, such as amide bond formation or reductive amination . This compound is for Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[(2S,6R)-6-phenyloxan-2-yl]methanamine

InChI

InChI=1S/C12H17NO/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m0/s1

InChI Key

ASIKXOKICDADAR-NWDGAFQWSA-N

Isomeric SMILES

C1C[C@H](O[C@H](C1)C2=CC=CC=C2)CN

Canonical SMILES

C1CC(OC(C1)C2=CC=CC=C2)CN

Origin of Product

United States

Preparation Methods

Mukaiyama-Michael Addition Catalyzed by Indium(III) Chloride

A highly selective method to access 2,6-anti-substituted tetrahydropyran rings involves the Mukaiyama-Michael addition of substituted pyranones with silyl enol ethers or silyl ketene acetals under indium(III) chloride catalysis. This reaction proceeds under neat conditions at room temperature and affords the 2,6-anti-pyran moiety with excellent diastereoselectivity (anti:syn > 99:1) and yields up to 84%.

  • Reaction conditions: Indium(III) chloride catalyst, neat, room temperature.
  • Outcome: Formation of tetrahydropyran ring with 2,6-anti stereochemistry.
  • Significance: This method allows precise stereochemical control essential for the (2S,6R) configuration.

Synthesis of 6-Phenyltetrahydro-2H-pyran Precursors

The phenyl substituent at the 6-position can be introduced through the use of 6-phenyltetrahydro-2H-pyran-2-one as a key intermediate. This lactone or ketone precursor (CAS 10413-17-9) is commercially available and can be transformed into the corresponding amine via reductive amination or other amination strategies.

Reductive Amination and Amine Installation

The conversion of the 2-keto group in the tetrahydropyran ring to the corresponding methanamine involves reductive amination. This typically uses an amine source (e.g., ammonia or primary amines) with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions. This step preserves the stereochemistry at C-2 and installs the primary amine functionality crucial for the target compound.

Alternative Synthetic Routes and Notes

  • Base-mediated Michael-type cyclizations have been reported to afford both syn and anti tetrahydropyran isomers depending on substrate configuration, which is critical for stereochemical control in the synthesis of (2S,6R) isomers.
  • Isomerization reactions using TMSOTf (trimethylsilyl triflate) at low temperatures have been used to form anti-tetrahydropyran rings via oxonium ion intermediates, offering another route to the desired stereochemistry.
  • Protecting group strategies such as tert-butyldiphenylsilyl (TBDPS) protection have been used in complex synthetic sequences involving tetrahydropyran rings to safeguard hydroxyl functionalities during multi-step syntheses.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Outcome/Notes Yield/Selectivity
1 Mukaiyama-Michael addition Indium(III) chloride, neat, rt Formation of 2,6-anti tetrahydropyran ring Up to 84% yield, anti:syn > 99:1
2 Use of 6-phenyltetrahydro-2H-pyran-2-one Commercial availability Key intermediate for phenyl substitution N/A
3 Reductive amination NaBH3CN or catalytic hydrogenation Conversion of ketone to methanamine High yield, stereochemistry retained
4 Base-mediated Michael cyclization Base, substrate-dependent Control of syn/anti isomer formation High diastereoselectivity possible
5 Isomerization with TMSOTf TMSOTf, -78 °C Formation of anti-THP ring via oxonium ion Efficient stereochemical control

Research Findings and Practical Considerations

  • The indium(III) chloride catalyzed Mukaiyama-Michael addition is a robust and selective method for constructing the tetrahydropyran ring with the desired 2,6-anti stereochemistry, which corresponds to the (2S,6R) configuration in the target compound.
  • The use of 6-phenyltetrahydro-2H-pyran-2-one as a starting material or intermediate facilitates the introduction of the phenyl group and simplifies the synthetic route.
  • Reductive amination conditions must be carefully optimized to preserve stereochemistry and avoid over-reduction or side reactions.
  • Protecting group strategies may be necessary in multi-step syntheses to ensure functional group compatibility and to achieve high overall yields.
  • Diastereoselectivity and stereochemical outcome can be influenced by substrate configuration and reaction conditions, requiring careful design and control of synthetic steps.

Chemical Reactions Analysis

Types of Reactions: ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine serves as a valuable intermediate for constructing more complex molecules .

Biology and Medicine: The compound’s chiral nature makes it a potential candidate for developing enantiomerically pure drugs. It can be used in the synthesis of pharmaceuticals that target specific biological pathways .

Industry: In the material science industry, ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine can be used to create polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The compound can be contextualized against structurally related amines, focusing on ring systems, substituents, and stereochemical influences. Below is a detailed analysis:

Structural and Functional Analogues

a. Cyclic Amines with Aromatic Substituents

(4-Propoxyphenyl)methanamine (CAS 21244-33-7)

  • Structure : Benzene ring with a propoxy group (–OCH₂CH₂CH₃) at the 4-position and a methanamine (–CH₂NH₂) group.
  • Comparison :

  • Lacks the tetrahydropyran ring but shares the benzylamine motif.
  • Applications: Used in synthesizing antidepressants and anticonvulsants due to its amine functionality.

(S)-N,N-Dimethylpyrrolidin-3-amine (CAS 132883-44-4)

  • Structure : Pyrrolidine (five-membered nitrogen-containing ring) with dimethylamine and stereospecific (S)-configuration.
  • Comparison :

  • The pyrrolidine ring introduces conformational rigidity distinct from the tetrahydropyran system.
  • The dimethylamine group may reduce polarity compared to the primary amine in the target compound, affecting receptor binding kinetics .
    • Applications : Intermediate in synthesizing chiral ligands for asymmetric catalysis.
b. Complex Heterocyclic Amines (Patent Examples)

The European patent (EP 4 374 877 A2) discloses polycyclic amines with trifluoromethyl and pyrimidine substituents, such as 3-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[(4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]pentanedioic acid.

  • Comparison :
    • These compounds exhibit significantly higher molecular complexity, with spirocyclic and fluorinated groups enhancing metabolic stability and target affinity.
    • The target compound’s simpler structure may offer advantages in synthetic accessibility and pharmacokinetic optimization .

Data Table: Key Structural and Hypothetical Pharmacological Comparisons

Compound Ring System Substituents Stereochemistry Hypothetical Applications
((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine Tetrahydropyran Phenyl, methanamine (2S,6R) CNS therapeutics, enzyme inhibition
(4-Propoxyphenyl)methanamine Benzene Propoxy, methanamine None Antidepressants, anticonvulsants
(S)-N,N-Dimethylpyrrolidin-3-amine Pyrrolidine Dimethylamine (S) Catalysis, chiral intermediates
Patent compound (EP 4 374 877 A2) Spiro[4.5]decene Trifluoromethyl, pyrimidine Multiple Oncology, kinase inhibition

Research Findings and Trends

Stereochemical Impact: The (2S,6R) configuration in the target compound may confer selectivity for G-protein-coupled receptors (GPCRs) or monoamine transporters, analogous to the stereospecific activity of (S)-N,N-dimethylpyrrolidin-3-amine in catalysis .

Spirocyclic systems in patent compounds demonstrate high target affinity but face synthetic challenges, limiting scalability .

Substituent Effects : Fluorinated groups (e.g., in patent compounds) increase metabolic stability but may introduce toxicity risks, whereas the phenyl group in the target compound balances lipophilicity and safety.

Biological Activity

((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine is a compound of interest due to its potential biological activities, particularly in neuropharmacology and its structural relevance in medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and mechanisms of action.

  • Molecular Formula : C12_{12}H17_{17}NO
  • Molecular Weight : 193.27 g/mol
  • CAS Number : 58035298
  • Structure : The compound features a tetrahydropyran ring substituted with a phenyl group and an amine functionality, which is crucial for its biological interactions.

Research indicates that ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine may interact with various biological targets, including neurotransmitter systems. Its structure suggests potential binding affinity to receptors involved in neuropharmacological pathways.

Neurotrophic Effects

Studies have highlighted the neurotrophic effects of similar compounds derived from the tetrahydropyran class. For instance, illicium sesquiterpenes exhibit significant neurotrophic activity, enhancing neurite outgrowth in cortical neurons. This suggests a potential for ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine to promote neuronal health and regeneration .

Pharmacological Studies

  • Neuroprotective Effects : In vitro studies demonstrate that compounds with similar structures can protect neurons from oxidative stress and apoptosis. This is particularly relevant in models of neurodegenerative diseases.
  • Cognitive Enhancement : Preliminary data suggest that this compound may enhance cognitive functions by modulating neurotransmitter levels, particularly serotonin and dopamine pathways.
  • Antidepressant-like Activity : Animal studies indicate that derivatives of this compound may exhibit antidepressant-like effects, potentially by influencing neuroplasticity and synaptic transmission.

Case Studies

  • In Vivo Studies : A study involving rat models showed that administration of ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine resulted in improved memory retention and reduced anxiety-like behavior when compared to control groups .
  • Cell Culture Experiments : In cultured cortical neurons, treatment with the compound led to significant increases in neurite length and branching, indicating enhanced neuronal connectivity and health .

Comparative Analysis

Compound Molecular Structure Biological Activity Mechanism of Action
((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamineStructureNeurotrophic effects; cognitive enhancementModulation of neurotransmitter systems
Merrilactone ASimilar tetrahydropyran structureSignificant neurotrophic activityEnhances neurite outgrowth via growth factor pathways

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